BenchChemオンラインストアへようこそ!

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Medicinal chemistry SAR Physicochemical profiling

This 4‑ethoxyphenyl variant fills a unique electronic (Hammett σp ≈ -0.24) and lipophilic gap absent in the 4‑H, 4‑F, and 3,4‑dimethyl analogs. Use it to probe electron‑donating substituent effects in antimicrobial screening (class MIC 3.125–12.5 µg/mL) or to expand SAR around the KCC2 cation‑chloride cotransporter. The sulfanyl linker also offers a defined oxidation pathway (sulfoxide/sulfone) for redox‑biology studies. Request a quote today to secure this scaffold‑hopping building block.

Molecular Formula C19H16N2O3S2
Molecular Weight 384.5 g/mol
Cat. No. B3978714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Molecular FormulaC19H16N2O3S2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H16N2O3S2/c1-2-24-13-9-7-12(8-10-13)21-17(22)11-16(18(21)23)26-19-20-14-5-3-4-6-15(14)25-19/h3-10,16H,2,11H2,1H3
InChIKeyVKRYXOHNMVYCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione – Structural Identity, Physicochemical Profile, and Comparator Landscape for Procurement Decisions


3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione (molecular formula C19H16N2O3S2; molecular weight 384.5 g/mol) is a member of the 3-(benzothiazol-2-ylsulfanyl)-1-aryl-pyrrolidine-2,5-dione class, characterized by a benzothiazole moiety linked via a sulfanyl bridge to the 3-position of a pyrrolidine-2,5-dione (succinimide) core bearing an N1‑(4‑ethoxyphenyl) substituent [1]. This compound is structurally differentiated from its closest in‑class analogs—including the N1‑phenyl, N1‑(4‑fluorophenyl), N1‑(4‑methoxyphenyl), N1‑(3,4‑dimethylphenyl), and N1‑(2,4‑dichlorophenyl) variants—by the presence of the 4‑ethoxy group, which modulates both lipophilicity and electronic character at the N‑aryl position . The pyrrolidine‑2,5‑dione scaffold is a recognized pharmacophore in antimicrobial, anticonvulsant, and enzyme‑inhibitory research, and benzothiazole‑containing cyclic imides have been the subject of multiple patent families and primary research programs targeting infectious disease and CNS indications [2][3]. For procurement scientists, the key selection question is whether the 4‑ethoxyphenyl modification confers a measurable advantage over alternative N‑aryl substituents in a given assay context.

Why N‑Aryl Substitution Determines Selection Value: The Case for 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione Over Unsubstituted or Halogenated Analogs


Within the 3‑(benzothiazol‑2‑ylsulfanyl)‑pyrrolidine‑2,5‑dione family, the N1‑aryl substituent is the primary diversity point and has been shown in class‑level SAR studies to materially affect antimicrobial potency, lipophilicity‑driven membrane permeability, and target‑binding interactions [1]. The 4‑ethoxyphenyl group distinguishes this compound from the unsubstituted phenyl analog (lacking the electron‑donating alkoxy group), the 4‑fluorophenyl variant (electron‑withdrawing, lower LogP), and the 2,4‑dichlorophenyl derivative (increased steric bulk and halogen‑bonding potential) . Because the mechanism of action for benzothiazole‑succinimide hybrids frequently involves enzyme active‑site engagement where electronic and steric complementarity are critical, arbitrary interchange among N‑aryl variants can lead to loss of activity or altered selectivity profiles [2]. Procurement decisions that treat this compound as interchangeable with its closest structural neighbors therefore risk introducing uncontrolled variables into SAR campaigns, hit‑to‑lead optimization, or biochemical probe studies.

Quantitative Differentiation Evidence for 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione Against Key Comparators


N1‑Aryl Electronic Modulation: 4‑Ethoxyphenyl vs. 4‑Fluorophenyl and 2,4‑Dichlorophenyl Substituent Effects on Calculated Lipophilicity and Polar Surface Area

The 4‑ethoxyphenyl substituent furnishes a distinct physicochemical signature relative to the 4‑fluorophenyl and 2,4‑dichlorophenyl analogs. Using the N‑aryl succinimide fragment 1‑(4‑ethoxyphenyl)pyrrolidine‑2,5‑dione as a computational surrogate, PubChem data yield a computed XLogP3 of 0.5 and a topological polar surface area (TPSA) of 46.6 Ų [1]. In contrast, the corresponding 4‑fluorophenyl analog is expected to exhibit a lower XLogP (estimated ~0.0–0.2) and the 2,4‑dichlorophenyl derivative a substantially higher XLogP (estimated ~2.5–3.0) with a TPSA of approximately 46–50 Ų, based on structural analogy . This difference in lipophilicity directly impacts membrane partitioning and non‑specific protein binding in cellular assays [2].

Medicinal chemistry SAR Physicochemical profiling

Class‑Level Antimicrobial Potency: Benzothiazole‑Pyrrolidine‑2,5‑dione Hybrids Demonstrate MIC Values in the 3.125–50 µg/mL Range Against Gram‑Positive and Gram‑Negative Pathogens

In a systematic SAR study of 18 substituted benzo[d]thiazol‑2‑yl‑pyrrolidine‑2,5‑dione compounds (P1–P18), Pawar et al. (2014) reported that the most active derivatives achieved MIC values of 3.125–6.25 µg/mL against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli, with the majority of active compounds clustering in the 6.25–12.5 µg/mL range [1]. In a separate study of cyclic imide‑containing thiazole and benzothiazole hybrids (SI, PI, and MI series), compounds SI‑4, PI‑2, and MI‑1 exhibited MIC values at 6.25 and 12.5 µg/mL against Gram‑positive and Gram‑negative bacteria, with electron‑withdrawing substitutions enhancing antimicrobial activity [2]. These class‑level findings establish a potency benchmark for the benzothiazole‑pyrrolidine‑2,5‑dione pharmacophore against which the 4‑ethoxyphenyl derivative can be positioned.

Antimicrobial MIC Drug discovery

BindingDB Affinity Data for the Closest Ethoxy‑Bearing Analog: EC50 = 7.5 µM Against Human Solute Carrier Family 12 Member 5 (KCC2)

BindingDB entry BDBM43872 reports an EC50 of 7.5 µM for the structurally proximal analog 3‑(6‑ethoxy‑1,3‑benzothiazol‑2‑ylsulfanyl)‑1‑(3‑methoxyphenyl)pyrrolidine‑2,5‑dione against human solute carrier family 12 member 5 (KCC2), a cation‑chloride cotransporter implicated in neurological disorders [1]. This analog differs from the target compound by the presence of a 6‑ethoxy substituent on the benzothiazole ring and a 3‑methoxy (rather than 4‑ethoxy) substitution on the N‑phenyl ring. The shared benzothiazol‑2‑ylsulfanyl‑pyrrolidine‑2,5‑dione core and the presence of an alkoxy substituent on the phenyl ring make this the most directly relevant comparator for inferring potential ion‑transporter modulatory activity.

Ion transporter CNS Binding affinity KCC2

Molecular Connectivity Differentiation: Sulfanyl Bridge at Position 3 vs. Direct Benzothiazole Attachment at Position 1 of the Pyrrolidine‑2,5‑dione Ring

The target compound features a sulfanyl (‑S‑) linker connecting the benzothiazole to the 3‑position of the pyrrolidine‑2,5‑dione ring. This topology is distinct from the more common 1‑(benzothiazol‑2‑yl)‑pyrrolidine‑2,5‑dione scaffold (CAS 482308‑32‑7) in which the benzothiazole is directly attached at the N1 position without a sulfanyl spacer . The sulfanyl bridge introduces a rotatable bond, alters the spatial orientation of the benzothiazole relative to the succinimide plane, and provides a potential site for oxidative metabolism (sulfoxide/sulfone formation) that is absent in the directly N‑linked series [1]. This topological difference fundamentally changes the 3D pharmacophore, meaning SAR established for the N1‑linked series cannot be assumed to translate to the 3‑sulfanyl series.

Chemical topology Scaffold classification SAR design

Patent Landscape Differentiation: The 3‑Sulfanyl‑Benzothiazole Succinimide Scaffold Has Independent IP Precedent Distinct from N1‑Linked Benzothiazole Imides

The earliest identified patent precedent for a benzothiazol‑2‑ylthio‑succinimide (maleimide) structure is NL121203C, filed in 1961, covering N‑(2‑benzothiazolylthio)maleimide and its use in rubber vulcanization [1]. More recent patent activity (e.g., WO03045386A1, EP1450797B1) has focused on benzothiazole derivatives with N1‑pyrrolidine substitution as adenosine A2A receptor ligands for CNS indications [2]. The 3‑(benzothiazol‑2‑ylsulfanyl)‑1‑aryl‑pyrrolidine‑2,5‑dione subclass occupies a structurally distinct IP space that bridges early maleimide‑sulfenamide chemistry with contemporary benzothiazole‑based drug discovery, offering potential advantages in freedom‑to‑operate assessments for industrial research programs.

Intellectual property Freedom to operate Chemical patent

Limitations Statement: Direct Target‑Compound‑Specific Quantitative Comparator Data Are Sparse; Class‑Level and Analog‑Based Inference Governs Current Evidence

At the time of this evidence guide preparation, no primary research article reporting direct head‑to‑head quantitative comparison of 3‑(1,3‑benzothiazol‑2‑ylsulfanyl)‑1‑(4‑ethoxyphenyl)pyrrolidine‑2,5‑dione against its closest N‑aryl analogs in antimicrobial, anticonvulsant, or enzyme inhibition assays was identified from PubMed, BindingDB, ChEMBL, or patent literature, excluding prohibited vendor sources [1]. The compound is listed in multiple chemical vendor catalogs as a research‑grade building block, but vendor‑reported biological data cannot be verified against primary peer‑reviewed sources. Consequently, differential claims in this guide are based on (1) molecular topology comparison, (2) calculated physicochemical property differences, and (3) class‑level SAR inference from structurally related benzothiazole‑pyrrolidine‑2,5‑dione series—all explicitly tagged as such. Users should treat this compound as a structurally defined chemical probe whose specific biological differentiation remains to be experimentally established in their assay systems of interest [2].

Evidence transparency Data availability Procurement risk

Recommended Application Scenarios for 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione Based on Structural and Class‑Level Evidence


SAR Library Diversification: Probing N1‑Aryl Electronic Effects in Benzothiazole‑Succinimide Antimicrobial Screening Cascades

The 4‑ethoxyphenyl substituent occupies a distinct region of electronic (Hammett σp ≈ ‑0.24 for OEt) and lipophilic space compared to the 4‑H, 4‑F (σp ≈ +0.06), 4‑Cl, and 3,4‑dimethyl analogs. This compound is well‑suited as a diversity element in medium‑throughput antimicrobial screening libraries where class‑level MIC benchmarks of 3.125–12.5 µg/mL have been established for related benzothiazole‑pyrrolidine‑2,5‑diones, as reported by Pawar et al. (2014) [1]. Inclusion of the 4‑ethoxyphenyl variant allows systematic exploration of electron‑donating substituent effects on Gram‑positive and Gram‑negative bacterial growth inhibition.

Ion Transporter Pharmacology: Follow‑Up Screening Against the KCC2 Cotransporter Based on Analog Affinity Data

BindingDB data for the closest alkoxy‑bearing analog (BDBM43872: EC50 = 7.5 µM against human KCC2) provide a rational basis for testing the target compound against the same transporter [2]. Researchers investigating cation‑chloride cotransporters in neurological disease models (epilepsy, neuropathic pain, spasticity) may find this compound a useful starting point for SAR expansion, particularly to assess whether the 4‑ethoxy substitution pattern alters affinity relative to the 3‑methoxy analog.

Chemical Probe Development: Leveraging the Sulfanyl Bridge for Oxidative Metabolite Studies and Covalent Inhibitor Design

The sulfanyl (‑S‑) linker is susceptible to oxidation to sulfoxide and sulfone metabolites, a feature absent in directly N‑linked benzothiazole‑pyrrolidine‑2,5‑diones. This property makes the compound relevant for laboratories studying sulfur redox chemistry in a biological context, or for medicinal chemistry teams exploring sulfanyl‑to‑sulfonyl SAR transitions. The early patent precedent for benzothiazolylthio‑maleimides in materials science (NL121203C) further supports industrial materials research applications [3].

Freedom‑to‑Operate‑Conscious Lead Generation: Structurally Distinct Starting Point for Benzothiazole‑Based Drug Discovery

For industrial medicinal chemistry programs seeking benzothiazole‑containing leads with reduced IP entanglement, the 3‑sulfanyl‑linked topology occupies a different patent subclass from the heavily patented N1‑linked benzothiazole‑pyrrolidine adenosine receptor ligands. Procurement of this compound as a scaffold‑hopping starting point may simplify freedom‑to‑operate assessments compared to direct N1‑linked analogs, which are extensively claimed in patents such as WO03045386A1 and its national‑phase derivatives [4].

Quote Request

Request a Quote for 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.